molecular formula C27H34BrP B1585648 Nonyltriphenylphosphonium bromide CAS No. 60902-45-6

Nonyltriphenylphosphonium bromide

Cat. No.: B1585648
CAS No.: 60902-45-6
M. Wt: 469.4 g/mol
InChI Key: NJXRQGKTLWXMID-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyltriphenylphosphonium bromide is an organophosphorus compound with the molecular formula C27H34BrP. It is a quaternary phosphonium salt, where the phosphorus atom is bonded to three phenyl groups and one nonyl group, with bromide as the counterion. This compound is known for its applications in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from aldehydes and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nonyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with nonyl bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or tetrahydrofuran. The reaction proceeds as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{C}9\text{H}{19}\text{Br} \rightarrow \text{C}9\text{H}{19}\text{P(C}_6\text{H}_5\text{)}_3\text{Br} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: Nonyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. The reaction mechanism involves the formation of a phosphonium ylide, which then reacts with the carbonyl compound to form the desired alkene.

Common Reagents and Conditions:

    Reagents: Aldehydes, ketones, strong bases (e.g., butyllithium)

    Conditions: Anhydrous conditions, inert atmosphere, typically at room temperature or slightly elevated temperatures

Major Products: The major products of the Wittig reaction involving this compound are alkenes. The reaction is highly selective, allowing for the formation of (Z)-alkenes with high purity .

Scientific Research Applications

Nonyltriphenylphosphonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Butyltriphenylphosphonium bromide

Nonyltriphenylphosphonium bromide stands out due to its longer alkyl chain, which enhances its utility in specific chemical and biological applications .

Properties

IUPAC Name

nonyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRQGKTLWXMID-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886414
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60902-45-6
Record name Nonyltriphenylphosphonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60902-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060902456
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonium, nonyltriphenyl-, bromide (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonyltriphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.819
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A magnetically stirred suspension of 1-bromononane (Aldrich, 40 g, 0.1931M) and triphenylphosphine (101.3 g, 0.3862 mole) was heated at 100° C. (oil bath) for 2 hours. The resulting homogeneous solution was then cooled and triturated with ether (8X) to remove most of the unreacted triphenylphosphine. A viscous gum was obtained which was dissolved in CH2Cl2 and concentrated in vacuo to give the title phosphonium salt as a light yellow, extremely hygroscopic foam weighing 85 g (80.1%). TLC, neat CH2Cl2, Rf =0.78, PMA.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
101.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nonyltriphenylphosphonium bromide
Reactant of Route 2
Reactant of Route 2
Nonyltriphenylphosphonium bromide
Reactant of Route 3
Reactant of Route 3
Nonyltriphenylphosphonium bromide
Reactant of Route 4
Reactant of Route 4
Nonyltriphenylphosphonium bromide
Reactant of Route 5
Reactant of Route 5
Nonyltriphenylphosphonium bromide
Reactant of Route 6
Reactant of Route 6
Nonyltriphenylphosphonium bromide
Customer
Q & A

Q1: The article describes the synthesis of (Z)-3-cis-6,7-cis-9,10-diepoxyhenicosenes, sex pheromone components of the Satin Moth. Can you elaborate on the role of Nonyltriphenylphosphonium bromide in similar organic synthesis reactions?

A1: While the provided article [] doesn't explicitly mention this compound, this compound is a well-known reagent in organic synthesis, particularly in Wittig reactions. Wittig reactions are valuable for forming carbon-carbon double bonds with specific stereochemistry (Z or E isomers).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.